molecular formula C3H3Cl2F B12083755 1,3-Dichloropropene fluoride

1,3-Dichloropropene fluoride

Cat. No.: B12083755
M. Wt: 128.96 g/mol
InChI Key: YCYPXGHNVSBFPT-IWQZZHSRSA-N
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Description

1,3-Dichloropropene (C3H4Cl2) is an organochlorine compound. It exists as a colorless liquid with a sweet smell. Although it is feebly soluble in water, it readily evaporates. This compound finds significant use in agriculture as a pesticide, specifically as a preplant fumigant and nematicide. Notably, it is widely employed in the United States and several other countries, but it is banned in 34 countries, including the European Union .

Preparation Methods

1,3-Dichloropropene is a byproduct formed during the chlorination of propene to produce allyl chloride. The compound typically occurs as a mixture of geometric isomers: (Z)-1,3-dichloropropene and (E)-1,3-dichloropropene .

Chemical Reactions Analysis

Types of Reactions:: 1,3-Dichloropropene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation.

    Oxidation: Oxidizing agents can convert 1,3-dichloropropene into different functional groups.

    Reduction: Reducing agents can reduce the double bond or the chlorine atoms.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Major Products:: The specific products formed depend on the reaction conditions and the isomer involved. For example, in oxidation reactions, epoxides or other oxygen-containing compounds may form. In reduction reactions, saturated derivatives may result .

Scientific Research Applications

1,3-Dichloropropene has diverse applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing other compounds, including insecticides, fungicides, dyes, fragrances, and polymers.

    Biology: Researchers study its effects on soil ecosystems, plant health, and nematode control.

    Medicine: Although not directly used in medicine, understanding its reactivity and toxicity contributes to broader knowledge.

    Industry: As a fumigant, it plays a crucial role in pest management and crop protection.

Mechanism of Action

The exact mechanism by which 1,3-dichloropropene exerts its effects remains an active area of study. It likely involves interactions with cellular targets and pathways, leading to its pesticidal and nematicidal properties. Further research is needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

1,3-Dichloropropene’s uniqueness lies in its specific combination of chlorine atoms and geometric isomers. Similar compounds include other chlorinated alkenes and organochlorine pesticides, but each has distinct properties and applications . : Wikipedia: 1,3-Dichloropropene

Properties

Molecular Formula

C3H3Cl2F

Molecular Weight

128.96 g/mol

IUPAC Name

(E)-1,3-dichloro-1-fluoroprop-1-ene

InChI

InChI=1S/C3H3Cl2F/c4-2-1-3(5)6/h1H,2H2/b3-1-

InChI Key

YCYPXGHNVSBFPT-IWQZZHSRSA-N

Isomeric SMILES

C(/C=C(\F)/Cl)Cl

Canonical SMILES

C(C=C(F)Cl)Cl

Origin of Product

United States

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